1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795478-26-0
VCID: VC2596878
InChI: InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
SMILES: CC(=O)C1=NC=C(C=C1)Br.Cl
Molecular Formula: C7H7BrClNO
Molecular Weight: 236.49 g/mol

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

CAS No.: 1795478-26-0

Cat. No.: VC2596878

Molecular Formula: C7H7BrClNO

Molecular Weight: 236.49 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride - 1795478-26-0

Specification

CAS No. 1795478-26-0
Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Standard InChI Key KHECLOLNTSOIBL-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=C(C=C1)Br.Cl
Canonical SMILES CC(=O)C1=NC=C(C=C1)Br.Cl

Introduction

Chemical Identity and Physical Properties

Structural Characteristics and Identification

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is a heterocyclic aromatic compound characterized by a pyridine core structure with specific functional group substitutions. The compound has a bromine atom at the 5-position of the pyridine ring and an acetyl group (ethan-1-one) at the 2-position, with the entire structure existing as a hydrochloride salt. This arrangement of substituents contributes significantly to its chemical reactivity and biological properties.

The compound is formally identified by several systematic naming conventions and identifiers as shown in Table 1.1 below:

ParameterValue
CAS Number1795478-26-0
IUPAC Name1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Standard InChIInChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Standard InChIKeyKHECLOLNTSOIBL-UHFFFAOYSA-N
SMILESCC(=O)C1=NC=C(C=C1)Br.Cl
PubChem Compound ID91643307

Physical and Chemical Properties

The physical state of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is solid at room temperature, though specific information about its appearance is limited in the available literature. Based on data from the related compound without the hydrochloride moiety, we can infer several physical properties while recognizing the salt form may alter these somewhat .

The non-hydrochloride form (1-(5-Bromo-pyridin-2-yl)-ethanone) has a melting point of 112°C and a predicted boiling point of approximately 257.2°C. The density is estimated to be around 1.534 g/cm³. When considering the hydrochloride salt form, these values would likely differ due to the altered intermolecular forces present in the crystal structure .

Regarding solubility, the parent compound is sparingly soluble in chloroform and methanol. The hydrochloride salt form would likely exhibit enhanced water solubility compared to the free base, which is typically an advantage in pharmaceutical applications where aqueous solubility is often desired .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural confirmation and purity of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride. While comprehensive spectroscopic data specific to this compound was limited in the search results, key spectroscopic features can be inferred from its structural components:

The compound would display characteristic infrared (IR) absorption bands corresponding to the C=O stretching of the acetyl group (typically around 1680-1700 cm⁻¹), aromatic C=C and C=N stretching from the pyridine ring, and C-Br stretching vibrations. The presence of the hydrochloride salt would also contribute additional bands in the IR spectrum.

In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the compound would exhibit signals corresponding to the methyl group of the acetyl moiety (approximately δ 2.5-2.7 ppm) and the aromatic protons of the pyridine ring (typically in the δ 7.0-9.0 ppm range), with specific coupling patterns characteristic of the 2,5-disubstitution pattern.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The reaction conditions for synthesizing pyridine derivatives similar to 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride typically require careful control of temperature and inert atmosphere protection. Based on the synthesis of related compounds, the following conditions are critical:

  • Temperature control: Reactions often require low temperatures (between -60°C and -40°C) during the organolithium addition steps to control selectivity and prevent side reactions.

  • Solvent selection: Toluene and tetrahydrofuran are commonly used as reaction solvents due to their compatibility with organolithium reagents and their ability to maintain reactivity at low temperatures.

  • Inert atmosphere: Reactions involving organolithium reagents necessitate the exclusion of moisture and oxygen, typically requiring nitrogen or argon atmospheres .

The conversion to the hydrochloride salt would likely involve treatment of the purified ketone with anhydrous hydrogen chloride, either as a gas or in solution (e.g., in diethyl ether or dioxane).

Purification and Characterization

Purification of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride typically involves a combination of techniques. Based on information from related compounds, post-reaction workup may include extraction with appropriate solvents (e.g., toluene), followed by drying, decolorization, and filtration steps .

Recrystallization is a common final purification step, with suitable solvents including methanol, ethanol, or isopropanol. The mass ratio of compound to recrystallization solvent typically ranges from 1:1.0 to 1:2.0 for optimal results .

Characterization of the purified compound would include melting point determination, elemental analysis, and spectroscopic methods such as IR, NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactivity and Transformations

Functional Group Reactivity

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride possesses several reactive functional groups that enable diverse chemical transformations. The compound undergoes various chemical reactions, including substitution, reduction, and oxidation reactions, making it valuable in organic synthesis.

The bromine at the 5-position of the pyridine ring serves as an excellent handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions can introduce various carbon, nitrogen, and oxygen-based substituents, expanding the structural diversity accessible from this scaffold.

The ketone functionality can participate in numerous transformations including:

  • Reduction to secondary alcohols

  • Nucleophilic addition reactions

  • Condensation reactions with nitrogen nucleophiles to form imines and hydrazones

  • Aldol-type reactions for carbon-carbon bond formation

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of biologically active molecules. It has been utilized as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are known for their antibacterial properties.

The reactive sites in 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride provide multiple opportunities for diversification and structural elaboration, making it a valuable intermediate in the construction of complex molecular architectures. The ability to selectively manipulate each functional group enables the systematic building of molecular complexity in a controlled manner.

Structure-Reactivity Relationships

The reactivity of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is influenced by both the electronic and steric properties of its constituent functional groups. The bromine substituent at the 5-position withdraws electron density from the pyridine ring through inductive and resonance effects, thereby affecting the electrophilicity of the ring and the adjacent ketone group.

The presence of the hydrochloride salt also influences reactivity, particularly in reactions sensitive to acid catalysis. The acidic proton can catalyze certain transformations, while in other cases, neutralization may be necessary before proceeding with specific reactions that are inhibited by acidic conditions.

Biological Activity and Pharmacological Properties

Antimicrobial Properties

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride has been studied for its potential antimicrobial properties. Research suggests that this compound exhibits antibacterial activity, making it a promising scaffold for developing novel antibacterial agents. The compound serves as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are recognized antibacterial agents.

Other Biological Activities

The compound has demonstrated antifungal properties, expanding its potential applications in addressing fungal infections. This activity complements its antibacterial properties, suggesting broad-spectrum antimicrobial potential that could be valuable in developing treatments for various infectious diseases.

The multi-faceted biological activity profile of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride positions it as a privileged scaffold in medicinal chemistry, capable of addressing multiple therapeutic areas through appropriate structural modifications and optimization.

Applications in Materials Science and Technology

Electronic and Optical Materials

In materials science, 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride has found applications in the development of novel materials with specific electronic or optical properties. One notable application is in the enhancement of Organic Light Emitting Diodes (OLEDs) performance when used as a dopant.

The compound's electronic structure, influenced by the bromine substituent and the conjugated pyridine system, contributes to its utility in such applications. The ability to modify electronic properties through structural variations makes this class of compounds valuable in the design of materials with tailored optoelectronic characteristics.

Innovative Material Development

Beyond electronic applications, pyridine derivatives like 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride have potential applications in developing various functional materials. These may include:

  • Coordination polymers, where the pyridine nitrogen can coordinate with metal ions to create extended structures with unique properties

  • Sensors for detecting specific analytes, leveraging the compound's optical or electronic response to environmental changes

  • Surface modifiers that can alter the properties of substrates through chemical attachment

The versatility of this compound in materials applications stems from its well-defined structure, reactive functional groups, and potential for further modification to achieve desired properties.

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